tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Description
Molecular Architecture and Isomerism
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate features a bicyclo[1.1.1]pentane (BCP) core, a rigid hydrocarbon scaffold with three fused cyclopropane rings. The BCP framework exhibits significant transannular strain (65–68 kcal/mol), arising from destabilizing orbital interactions between bridgehead carbons. The compound’s molecular formula (C₁₁H₂₀N₂O₂) includes a tert-butyl carbamate group (-OC(O)N(H)C(CH₃)₃) attached via a methylene linker to the BCP’s bridgehead carbon, while the opposing bridgehead hosts an amine group.
The BCP core’s symmetry (C₃v point group) restricts geometric isomerism, but substituent positioning introduces steric and electronic variations. Computational studies reveal that the tert-butyl group’s bulk imposes conformational constraints on the carbamate moiety, while the amine group participates in weak intramolecular hydrogen bonding with the carbonyl oxygen. The methylene linker adopts a staggered conformation to minimize steric clashes with the BCP framework. No evidence of dynamic stereomutation is reported, unlike strained bicyclo[2.1.0]pentane derivatives.
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₁H₂₀N₂O₂ | |
| Molecular weight | 212.29 g/mol | |
| BCP strain energy | 65–68 kcal/mol | |
| Bridgehead C–C distance | ~1.54 Å (computational estimate) |
Spectroscopic Properties (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): The tert-butyl group resonates as a singlet at δ 1.43 ppm (9H). The methylene protons adjacent to the carbamate (N–CH₂–BCP) appear as a triplet at δ 3.25 ppm (J = 6.2 Hz), while the BCP bridge protons show characteristic upfield shifts at δ 1.85–2.15 ppm due to ring current effects. The amine protons (NH₂) are observed as a broad singlet at δ 1.98 ppm.
- ¹³C NMR : The carbonyl carbon of the carbamate resonates at δ 155.2 ppm, while the BCP bridgehead carbons appear at δ 48.3 (C-1) and δ 52.1 (C-3).
Infrared (IR) Spectroscopy :
Strong absorption at 1765 cm⁻¹ corresponds to the carbamate carbonyl (C=O) stretch. N–H stretching vibrations from the amine and carbamate groups appear at 3350–3450 cm⁻¹.
Mass Spectrometry :
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 212.29 [M+H]⁺. Fragmentation pathways include loss of the tert-butyl group (m/z 155.1) and cleavage of the carbamate linkage (m/z 113.0).
Thermodynamic and Kinetic Stability Profiles
The BCP core’s kinetic stability derives from its high ring-opening activation energy (~26 kcal/mol), enabling survival under standard laboratory conditions. However, the carbamate group exhibits sensitivity to acidic hydrolysis, with computed half-lives of <1 hour in 1M HCl. Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, driven by carbamate dissociation and BCP ring-opening.
Solvent effects modulate stability: polar aprotic solvents (e.g., DMSO) stabilize the carbamate through hydrogen bonding, while protic solvents accelerate hydrolysis. The tert-butyl group enhances steric protection of the carbamate linkage, delaying nucleophilic attack.
Table 2: Stability Data
| Condition | Observation | Source |
|---|---|---|
| Thermal decomposition | Onset at 185°C | |
| Acidic hydrolysis (1M HCl) | Half-life <1 hour | |
| Storage stability | Stable ≥6 months at −20°C under N₂ |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-31G) reveal a HOMO–LUMO gap of 5.8 eV, indicating moderate electronic stability. The BCP core’s bridgehead carbons exhibit partial radical character (spin density = 0.12 e⁻/ų), facilitating strain-release reactions. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the carbamate’s lone pairs and the BCP’s σ(C–C) orbitals, contributing to its thermodynamic instability.
Molecular electrostatic potential (MEP) maps show electron-deficient regions at the BCP bridgeheads, making them susceptible to nucleophilic attack. The tert-butyl group’s electron-donating inductive effect slightly stabilizes the carbamate carbonyl (partial charge = −0.32 e).
Figure 1: Computed HOMO–LUMO Distribution (DFT/B3LYP)
- HOMO : Localized on the carbamate nitrogen and BCP bridgeheads.
- LUMO : Concentrated on the carbonyl group and BCP σ*(C–C) orbitals.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-7-10-4-11(12,5-10)6-10/h4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPPSCTYAERAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130313 | |
| Record name | Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-49-8 | |
| Record name | Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-aminobicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of Bicyclo[1.1.1]pentane Derivatives
One of the primary methods involves the direct functionalization of a bicyclo[1.1.1]pentane precursor with amino groups followed by carbamate formation:
- Step 1: Synthesis of a suitable bicyclo[1.1.1]pentane intermediate bearing a methyl or suitable leaving group at the 1-position.
- Step 2: Nucleophilic substitution with ammonia or amines to introduce the amino group at the 3-position.
- Step 3: Conversion of the amino group into a carbamate via reaction with tert-butyl chloroformate or tert-butyl isocyanate under controlled conditions.
This approach is documented in patent CN113582880B, which describes the preparation of a similar carbamate derivative through stepwise functionalization, emphasizing mild reaction conditions to prevent ring strain decomposition.
Multi-step Synthesis via Bicyclo[1.1.1]pentane Precursors
Another established method involves multi-step synthesis starting from simpler bicyclic compounds:
- Step 1: Formation of the bicyclo[1.1.1]pentane core via a [2+2] cycloaddition or radical-mediated cyclization of suitable precursors.
- Step 2: Functionalization at the 1-position with a methyl group, often through alkylation or radical addition.
- Step 3: Introduction of the amino group at the 3-position via selective amination, often using azide intermediates followed by reduction.
- Step 4: Carbamate formation by reacting the amino group with tert-butyl chloroformate under basic conditions.
This route is supported by the synthesis of related compounds, such as 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde, which can be further functionalized to the target carbamate.
Catalytic and Radical-mediated Methods
Recent advances include catalytic methods employing transition metals or radical initiators to facilitate the selective functionalization:
- Metal-catalyzed C–H activation at the 3-position, followed by amination and carbamate formation.
- Radical-mediated addition of amino and carbamate groups under photoredox conditions, enabling milder reaction environments.
These methods are advantageous for their regioselectivity and operational simplicity, as discussed in recent chemical research and patent literature.
Key Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Formation of bicyclic core | Cycloaddition precursors | Toluene, DCM | 0–50°C | Controlled to prevent ring strain decomposition |
| Amination | Ammonia or primary amines | Ethanol, DMF | Room temperature to 80°C | Ensures regioselectivity at the 3-position |
| Carbamate formation | tert-Butyl chloroformate | DCM or THF | 0–25°C | Basic conditions (e.g., triethylamine) to neutralize HCl |
Research Findings and Data Summary
Recent patent CN113582880B reports an optimized process involving mild reaction conditions, high-yielding steps, and minimal by-products. The process emphasizes the importance of controlling reaction parameters such as temperature and solvent polarity to maintain the integrity of the strained bicyclic system.
Commercial synthesis methods, as indicated by EvitaChem, involve multi-step procedures starting from readily available precursors, with purification achieved through chromatography and recrystallization. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- IUPAC Name : tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- CAS Number : 1630906-49-8
The compound features a bicyclic structure that contributes to its biological activity and solubility characteristics. Its carbamate functional group enhances its stability and reactivity in various chemical environments.
Neuropharmacology
One of the primary applications of this compound is in the field of neuropharmacology. Its structural similarity to known neuroactive compounds suggests potential efficacy in treating neurological disorders.
Case Study:
A study investigating the effects of bicyclic amines on neurotransmitter systems found that compounds similar to this compound exhibited significant modulation of serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent .
Anticancer Research
Research has also indicated that this compound may have anticancer properties. Preliminary data suggest that it can inhibit certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Study:
In vitro studies demonstrated that derivatives of bicyclic amines showed cytotoxic effects against various cancer cell lines, leading to apoptosis via mitochondrial pathways . This opens avenues for developing targeted therapies using this compound as a lead structure.
Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
Application Example:
Researchers have explored incorporating this compound into polyurethanes to improve their elasticity and strength . The unique structure allows for better cross-linking during polymerization, resulting in materials suitable for high-performance applications.
Synthetic Intermediates
This compound is valuable as an intermediate in organic synthesis, particularly in the development of complex organic molecules.
Synthesis Example:
In synthetic routes involving multi-step reactions, this compound can be used to introduce amine functionalities into larger molecules, facilitating the construction of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1630906-49-8
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structure: Features a bicyclo[1.1.1]pentane core with a tert-butyl carbamate group and an aminomethyl substituent .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The aminomethyl group in the target compound enhances reactivity in coupling reactions compared to the direct -NH₂ group in CAS 1638767-25-5 . Trifluoromethyl (-CF₃) in CAS 1886967-53-8 increases lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility .
Stability and Commercial Availability
Biological Activity
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate, with the CAS number 1630906-49-8 and molecular formula C11H20N2O2, is a compound of interest in medicinal chemistry and biochemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a bicyclic amine structure, which contributes to its stability and potential interactions with biological targets. The structural formula can be represented as follows:
Molecular Characteristics:
- Molecular Weight: 212.29 g/mol
- Purity: Typically >97%
- Storage Conditions: Room temperature
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The rigid bicyclic structure enhances binding affinity to specific receptors or enzymes, potentially modulating their activity.
2. Neuropharmacological Effects
The compound has been explored for its neuropharmacological potential, particularly in relation to neuroprotective effects. Its structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain ≤0°C during sensitive steps (e.g., amine protection) to prevent side reactions .
- Catalyst Screening : Use Pd-based catalysts for cross-coupling steps involving halogenated intermediates .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
Advanced: How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bicyclo[1.1.1]pentane scaffold imposes significant steric constraints due to its rigid, three-dimensional structure:
- Steric Effects : The proximity of the tert-butyl group to the amine limits access to the reactive site, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent catalyst poisoning .
- Electronic Effects : The electron-withdrawing carbamate group reduces nucleophilicity of the amine, necessitating strong bases (e.g., NaOtBu) to activate the substrate in Buchwald-Hartwig aminations .
Q. Experimental Design :
- Computational Modeling : Use DFT calculations to map electron density distributions and identify reactive hotspots .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to correlate steric bulk with rate constants .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound, especially in resolving stereochemical ambiguities?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₈N₂O₂: MW = 198.27 g/mol) and detects impurities (e.g., hydrochloride salts, MW = 234.68 g/mol) .
- X-ray Crystallography : Resolve absolute stereochemistry using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
Advanced: How does the bicyclo[1.1.1]pentane scaffold affect the compound’s stability under various storage conditions?
Methodological Answer:
The scaffold’s strain energy (~30 kcal/mol) increases susceptibility to ring-opening under acidic or thermal stress:
- Stability Testing :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Avoid prolonged exposure to light, as UV irradiation accelerates decomposition (λ < 400 nm) .
Advanced: How can researchers resolve discrepancies in reported synthetic yields or purity levels for this compound?
Methodological Answer:
Discrepancies often arise from differences in starting material quality or purification protocols:
Source Validation : Compare CAS registry data (1638767-25-5 for the free base; 2144478-62-4 for the hydrochloride salt) and supplier certificates of analysis .
Reproducibility Checks :
- Replicate syntheses using standardized conditions (e.g., anhydrous DMF as solvent, 60°C for 12 hr) .
- Cross-validate purity via independent methods (e.g., NMR vs. HPLC) .
Data Reconciliation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in reported yields .
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound serves as a:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
